2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide

VEGFR2 Angiogenesis Kinase Inhibition

This benzamide derivative features a distinctive para-trifluoromethoxy (-OCF3) group that significantly enhances lipophilicity, metabolic stability, and ATP-pocket binding conformation—properties not replicated by -CF3, -OCH3, or halogen analogs. With validated potency against VEGFR2 (IC50 1.30 nM), TrkA (IC50 4.20 nM), FLT3 (IC50 180 nM), and EGFR, it serves as a reliable reference standard for kinase profiling, SAR studies, and angiogenesis/AML/neuroinflammation target validation. Substituting generic benzamide analogs risks invalidating selectivity data. Available at ≥98% HPLC purity with full QA documentation. Ideal for medicinal chemistry campaigns requiring a synthetically tractable, multi-kinase-active scaffold.

Molecular Formula C14H11F3N2O2
Molecular Weight 296.249
CAS No. 263559-01-9
Cat. No. B2635344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide
CAS263559-01-9
Molecular FormulaC14H11F3N2O2
Molecular Weight296.249
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)N
InChIInChI=1S/C14H11F3N2O2/c15-14(16,17)21-10-7-5-9(6-8-10)19-13(20)11-3-1-2-4-12(11)18/h1-8H,18H2,(H,19,20)
InChIKeyLEXCDQLJUIFYHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide (CAS 263559-01-9) – Chemical Identity and Core Characteristics for Scientific Procurement


2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide (CAS 263559-01-9) is a synthetic benzamide derivative characterized by a 2-aminobenzamide core substituted at the N-phenyl position with a para-trifluoromethoxy (-OCF₃) group. The compound has a molecular formula of C₁₄H₁₁F₃N₂O₂ and a molecular weight of 296.24 g/mol . It is commercially available as a research chemical with purities typically ≥98% (HPLC) . Its structural features—particularly the -OCF₃ moiety—confer enhanced lipophilicity and distinct electronic properties that influence target binding and metabolic stability . The compound is primarily utilized in early-stage drug discovery and chemical biology research as a kinase inhibitor scaffold and as a building block for the synthesis of more complex bioactive molecules.

Why Generic Substitution Fails for 2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide in Kinase-Targeted Research


2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide is not interchangeable with other benzamide derivatives due to the unique electronic and steric effects imparted by the para-trifluoromethoxy substituent. While the benzamide scaffold is a common motif in kinase inhibitors, the -OCF₃ group significantly alters the compound's lipophilicity, metabolic stability, and binding conformation at the ATP-binding pocket of various kinases . Subtle changes to the substitution pattern—such as replacing -OCF₃ with -CF₃, -OCH₃, or halogens—can drastically shift selectivity profiles across the kinome [1]. Consequently, substituting this compound with a generic benzamide analog risks invalidating SAR conclusions and compromising assay reproducibility. The quantitative evidence presented in Section 3 underscores why this specific substitution pattern yields distinct potency and selectivity fingerprints that cannot be assumed for close structural analogs.

Quantitative Differentiation Evidence: 2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide vs. Closest Analogs


VEGFR2 Inhibition Potency: Sub-Nanomolar Activity Differentiates from Typical Benzamide Scaffolds

2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide exhibits potent inhibition of VEGFR2 (KDR) with an IC₅₀ of 1.30 nM as determined by HTRF assay in the presence of ATP after 90 minutes of incubation [1]. This sub-nanomolar potency is significantly higher than many unsubstituted or mono-substituted benzamide analogs, which typically display IC₅₀ values in the high nanomolar to micromolar range. For context, a related 4-methoxy-substituted analog was reported to have an IC₅₀ of >1,000 nM against VEGFR2 under comparable conditions [2]. The >750-fold difference in potency underscores the critical contribution of the -OCF₃ group to VEGFR2 binding affinity.

VEGFR2 Angiogenesis Kinase Inhibition

FLT3 Kinase Inhibition: Nanomolar Activity Relevant for AML Research

The compound demonstrates significant inhibitory activity against FLT3 (Fms-like tyrosine kinase 3), a key target in acute myeloid leukemia (AML) research, with an IC₅₀ of 180 nM as measured by LanthaScreen assay after 1 hour incubation [1]. While this potency is moderate compared to optimized clinical FLT3 inhibitors (e.g., quizartinib IC₅₀ ≈ 1 nM), it is comparable to or better than many early-stage benzamide-based FLT3 inhibitor scaffolds. For example, certain N-phenylbenzamide derivatives identified in screening campaigns displayed IC₅₀ values in the 150-400 nM range against FLT3 . The compound's activity places it within the active range for FLT3 inhibition, making it a suitable starting point for hit-to-lead optimization in AML drug discovery.

FLT3 Acute Myeloid Leukemia Tyrosine Kinase

TrkA Kinase Inhibition: Single-Digit Nanomolar Potency with ELISA-Based Quantification

2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide inhibits TrkA (Tropomyosin receptor kinase A) with an IC₅₀ of 4.20 nM in an enzyme-linked immunosorbent assay (ELISA) [1]. This potency is notable within the benzamide class; many structurally related aminobenzamide derivatives exhibit TrkA IC₅₀ values in the 50-500 nM range [2]. The approximately 10- to 100-fold improvement in potency relative to baseline benzamide TrkA inhibitors highlights the value of the -OCF₃ substitution pattern for achieving high-affinity TrkA binding. This level of activity supports the compound's utility in probing TrkA-mediated signaling pathways relevant to pain, inflammation, and oncology.

TrkA Pain Neurotrophin Signaling

Kinase Selectivity Profile: Multi-Target Activity with Distinct Fingerprint

Beyond VEGFR2, FLT3, and TrkA, 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide exhibits activity against several additional kinases. BindingDB and ChEMBL entries report IC₅₀ values of 150 nM against EGFR [1], 3.60 nM against VEGFR2 (alternate assay) [2], and 2.10E+3 nM against HDAC4 [3]. This multi-target profile distinguishes it from more selective benzamide derivatives that may only potently inhibit one or two kinases. The specific combination of targets—including VEGFR, FLT3, TrkA, and EGFR—creates a unique polypharmacology fingerprint that may be advantageous in certain cancer models where multiple signaling pathways drive disease progression. In contrast, simpler benzamide analogs (e.g., 4-methoxy-substituted) often show narrower activity spectra, limiting their utility in polypharmacology studies.

Polypharmacology Kinase Profiling Selectivity

Recommended Research and Industrial Application Scenarios for 2-Amino-N-[4-(trifluoromethoxy)phenyl]benzamide


Kinase Inhibitor Hit-to-Lead Optimization in Oncology

The compound's potent activity against VEGFR2 (IC₅₀ 1.30 nM) and FLT3 (IC₅₀ 180 nM) makes it an attractive starting point for medicinal chemistry campaigns targeting angiogenesis and AML, respectively. Its benzamide core provides a synthetically tractable scaffold for further derivatization to improve potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies can leverage the para-trifluoromethoxy group as a key pharmacophoric element for maintaining high affinity [1].

Polypharmacology Studies in Cancer Signaling Networks

With demonstrated activity against VEGFR2, FLT3, TrkA, and EGFR, this compound is well-suited for investigating multi-kinase inhibition strategies in cancer models where co-targeting receptor tyrosine kinases may yield synergistic anti-tumor effects. Its balanced activity profile allows researchers to probe the phenotypic consequences of simultaneous inhibition of multiple oncogenic drivers without requiring combination of multiple selective inhibitors [2].

Chemical Probe for TrkA-Mediated Pain and Inflammation Pathways

The compound's low nanomolar TrkA inhibitory activity (IC₅₀ 4.20 nM) supports its use as a chemical probe to interrogate TrkA signaling in pain and neuroinflammation models. Its potency enables robust target engagement at low concentrations, minimizing potential off-target effects in cellular and in vivo studies. Researchers can utilize this compound to validate TrkA as a therapeutic target or to benchmark novel TrkA inhibitors [3].

Reference Standard for Benzamide Kinase Inhibitor Profiling

Given its well-documented activity across multiple kinases (VEGFR2, FLT3, TrkA, EGFR), this compound can serve as a reference standard for calibrating kinase inhibition assays and benchmarking new benzamide-based inhibitors. Its commercial availability at >98% purity ensures consistent performance across experiments, making it a reliable positive control for screening campaigns and selectivity profiling studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.